2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid and 4-methyl-1,3-thiazol-2-amine.
Coupling Reaction: The carboxylic acid group of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and reacted with 4-methyl-1,3-thiazol-2-amine to form an amide bond.
Phenoxy Substitution: The resulting intermediate is then reacted with 4-hydroxyphenyl ether under basic conditions to introduce the phenoxy group.
Final Product: The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Scientific Research Applications
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Cancer Research: Its anticancer properties are being explored, particularly its ability to induce apoptosis in cancer cells.
Anti-inflammatory: The compound has shown promise as an anti-inflammatory agent, making it a candidate for treating inflammatory diseases.
Pharmaceutical Development: It is being investigated for its potential use in developing new pharmaceutical drugs.
Mechanism of Action
The mechanism of action of 2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves several molecular targets and pathways:
Enzyme Inhibition: The compound inhibits specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Apoptosis Induction: It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
Anti-inflammatory Pathways: The compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be compared with other coumarin derivatives:
7-Hydroxycoumarin: Known for its anticoagulant properties, 7-hydroxycoumarin is widely used in medicinal chemistry.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: This compound has shown significant antimicrobial activity.
Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxy (phenyl)acetate: Known for its anti-inflammatory properties.
The uniqueness of this compound lies in its combined antimicrobial, anticancer, and anti-inflammatory activities, making it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H18N2O5S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H18N2O5S/c1-13-12-30-22(23-13)24-19(25)11-28-16-8-6-14(7-9-16)17-10-15-4-3-5-18(27-2)20(15)29-21(17)26/h3-10,12H,11H2,1-2H3,(H,23,24,25) |
InChI Key |
ZWNYOPXKJUGQCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)COC2=CC=C(C=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Origin of Product |
United States |
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